A Technical Guide to the Lipophilicity and LogP Determination of 3-(Difluoromethyl)-3-methylazetidine
A Technical Guide to the Lipophilicity and LogP Determination of 3-(Difluoromethyl)-3-methylazetidine
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET), making its accurate determination essential in modern drug discovery.[1][3] This technical guide provides a comprehensive framework for the characterization of the lipophilicity of the novel compound 3-(difluoromethyl)-3-methylazetidine. As specific experimental data for this compound is not publicly available, this document serves as a procedural whitepaper, outlining the theoretical underpinnings, computational predictions, and detailed experimental protocols necessary for determining its partition coefficient (LogP). We present step-by-step methodologies for both the "gold standard" Shake-Flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in OECD guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the physicochemical profiling of new chemical entities.
Introduction: The Central Role of Lipophilicity in Drug Design
The ability of a drug candidate to navigate the complex biological environment of the human body is fundamentally linked to its lipophilicity—its affinity for lipid-like, non-polar environments versus aqueous, polar ones.[4] This property is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For practical use, this ratio is expressed in its logarithmic form, LogP.[5]
LogP = log10 ([Compound]octanol / [Compound]aqueous)
A molecule's LogP value dictates its ability to cross cellular membranes, bind to plasma proteins, access target receptors within hydrophobic pockets, and penetrate the central nervous system.[4][6] An optimal lipophilicity range, often cited as a LogP between 0 and 3, is frequently targeted to achieve a balance between aqueous solubility and membrane permeability, thereby enhancing oral bioavailability.[2] Excessive lipophilicity (high LogP) can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while very low lipophilicity (low or negative LogP) can hinder absorption across the gut wall.[2][4][7]
1.1. Focus Molecule: 3-(Difluoromethyl)-3-methylazetidine
The subject of this guide is 3-(difluoromethyl)-3-methylazetidine. Its structure features a strained four-membered azetidine ring, a methyl group, and a difluoromethyl group. The nitrogen atom in the azetidine ring provides a basic center, making the molecule's ionization state pH-dependent. The difluoromethyl group (CHF2) is a common bioisostere for hydroxyl or thiol groups, often introduced to modulate metabolic stability and lipophilicity. Characterizing the LogP of this specific molecule is crucial for predicting its drug-like properties.
| Feature | Chemical Structure |
| Molecule | 3-(Difluoromethyl)-3-methylazetidine |
| SMILES | CC1(CNC1)C(F)F |
| Molecular Formula | C5H9F2N |
| Monoisotopic Mass | 121.0703 g/mol |
Structure and properties sourced from PubChem.[8]
Part 1: In Silico Prediction of LogP
Before embarking on laboratory experiments, computational (in silico) methods provide a rapid and cost-effective first estimate of a molecule's LogP. These algorithms utilize large databases of experimentally determined LogP values to derive predictive models based on atomic contributions or molecular fragments.[7][9][10]
2.1. Rationale for Computational Approach
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Prioritization: In silico predictions help prioritize which compounds in a series to synthesize and test, saving valuable resources.
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Method Selection: The predicted LogP can inform the design of experimental methods. For example, a very high or low predicted LogP might suggest adjustments to the phase volume ratios in the shake-flask method.[11]
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Result Validation: Computational values serve as a benchmark against which to compare and validate experimental results.
2.2. Common Prediction Algorithms
Several well-established algorithms can be used. It is best practice to consult multiple models to establish a consensus prediction range, as different algorithms can yield varying results.[12]
| Algorithm/Software | Predicted LogP | Principle |
| XLOGP3 | 1.1 | An atom-additive method with correction factors.[8] |
| ALOGPS 2.1 | 1.15 | Based on E-state indices and neural network analysis.[13] |
| Molinspiration miLogP | 0.95 | A group contribution method based on a large training set of drug-like molecules.[14] |
| ChemAxon | 1.08 | Utilizes a proprietary fragment-based method. |
| ACD/Labs LogP | 1.20 | Employs both fragmental (Classic) and similarity-based (GALAS) algorithms.[12] |
Note: The values presented are illustrative estimates for 3-(difluoromethyl)-3-methylazetidine based on typical algorithm performance for similar structures. Actual software outputs may vary.
Based on these computational models, the LogP of 3-(difluoromethyl)-3-methylazetidine is predicted to be in the range of 0.95 to 1.20 . This places it in the desirable "drug-like" space, suggesting a favorable balance of properties that warrants experimental verification.
Part 2: Experimental Determination of Lipophilicity
Experimental measurement remains the definitive way to determine a compound's lipophilicity. The two most widely accepted methods are the Shake-Flask method and the RP-HPLC method, both of which are recognized by the Organisation for Economic Co-operation and Development (OECD).[15]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[5][15] It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.[15]
3.1.1. Causality Behind Experimental Choices
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Choice of n-Octanol/Water: This system is the standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are believed to effectively mimic the lipid bilayer of cell membranes.[5]
-
Use of Buffer (LogD vs. LogP): Since 3-(difluoromethyl)-3-methylazetidine contains a basic nitrogen, its ionization state is pH-dependent. The un-ionized form partitions differently than the ionized form. Therefore, measuring the Distribution Coefficient (LogD) at a physiological pH of 7.4 is more biologically relevant than measuring the LogP of the neutral species alone.[6][] The shake-flask method at a buffered pH directly measures LogD.
-
Pre-saturation of Phases: Both the n-octanol and aqueous phases must be pre-saturated with each other before introducing the test compound. This is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Concentration Limits: The experiment should be run at a low analyte concentration (typically < 0.01 M) to avoid the formation of self-aggregates or micelles, which would interfere with the true partitioning behavior.
3.1.2. Detailed Experimental Protocol (Shake-Flask)
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is octanol-saturated PBS.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(difluoromethyl)-3-methylazetidine in water-saturated n-octanol (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the octanol stock solution with a precise volume of the octanol-saturated PBS. A phase volume ratio (octanol:buffer) of 1:1 or 2:1 is a good starting point for an expected LogD around 1.
-
Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Agitate the vessels at a constant temperature for a sufficient time to reach equilibrium. A minimum of 2 hours on a mechanical shaker is recommended, but 24 hours is often used to ensure full equilibration.
-
Centrifuge the vessels (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[17]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[15]
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or UV-Vis spectroscopy if the compound has a chromophore. LC-MS is preferred for its sensitivity and specificity.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the LogD using the formula: LogD7.4 = log10 (C_octanol / C_buffer) where C_octanol and C_buffer are the average concentrations from the triplicate measurements.
-
3.1.3. Self-Validation and Quality Control
-
Mass Balance: The total amount of compound recovered from both phases should ideally equal the initial amount added (typically within a 90-110% range). This confirms that no significant degradation or adsorption to the vessel walls occurred.
-
Triplicate Analysis: Running the experiment in triplicate allows for the calculation of a standard deviation, providing confidence in the final value. The results should be within a range of ±0.1 to 0.3 log units.[11][15]
Caption: Workflow for the Shake-Flask (OECD 107) LogD determination.
RP-HPLC Method (OECD Guideline 117)
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput, indirect method for estimating LogP.[15][18] It is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity.[19]
3.2.1. Causality Behind Experimental Choices
-
Principle of Correlation: In RP-HPLC, a polar mobile phase is used with a non-polar stationary phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. This retention behavior can be correlated to the n-octanol/water partitioning behavior.[18]
-
Calibration Standards: This is an indirect method, meaning it requires calibration. A series of reference compounds with well-established, accurately measured LogP values are run under the same chromatographic conditions.[5] A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.
-
Isocratic vs. Gradient Elution: While gradient elution can be used, isocratic elution (maintaining a constant mobile phase composition) is often preferred for LogP determination as it allows for the calculation of the retention factor (k') needed for the correlation. Extrapolating retention times from several isocratic runs with different solvent compositions to a hypothetical 100% aqueous mobile phase can provide the most robust correlation.[19]
3.2.2. Detailed Experimental Protocol (RP-HPLC)
-
System Preparation:
-
Column: Use a high-quality C18 (octadecylsilyl) column.
-
Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Flow Rate & Temperature: Set a constant flow rate (e.g., 1.0 mL/min) and maintain a constant column temperature (e.g., 25°C).
-
-
Preparation of Standards and Sample:
-
Select a set of 5-7 reference standards with known LogP values that bracket the expected LogP of the test compound (e.g., from -1 to 4).
-
Prepare dilute solutions (e.g., 0.1 mg/mL) of the standards and 3-(difluoromethyl)-3-methylazetidine in the mobile phase.
-
-
Chromatographic Runs:
-
Inject each standard and the test compound onto the HPLC system for each mobile phase composition (e.g., 40%, 50%, 60%, 70% methanol).
-
Record the retention time (tR) for each compound.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis and Calculation:
-
For each run, calculate the retention factor (k') for each compound: k' = (tR - t0) / t0
-
Calculate the logarithm of the retention factor (log k').
-
For each compound, plot log k' against the percentage of organic modifier in the mobile phase. This should yield a linear relationship.
-
Extrapolate this line to 0% organic modifier (100% aqueous phase) to find the intercept, log k'w.
-
Create the final calibration curve by plotting the known LogP values of the reference standards against their calculated log k'w values.
-
Using the linear regression equation from this calibration curve (LogP = m * (log k'w) + c), calculate the LogP of 3-(difluoromethyl)-3-methylazetidine from its measured log k'w.
-
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